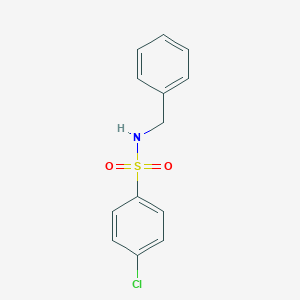

N-Benzyl-4-chlorobenzenesulfonamide

概要

説明

N-Benzyl-4-chlorobenzenesulfonamide is an organic compound with the molecular formula C13H12ClNO2S. It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

N-Benzyl-4-chlorobenzenesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

化学反応の分析

Benzylation and Alkylation Reactions

The weakly nucleophilic sulfonamide nitrogen undergoes alkylation under SN1-like conditions. For example:

-

Benzylation : Treatment with benzyl bromide in tetrahydrofuran (THF) and aqueous potassium carbonate yields N-benzyl-N-substituted derivatives via a benzylic carbocation intermediate .

Proposed Mechanism :

-

Formation of a stable benzylic carbocation from benzyl bromide.

-

Nucleophilic attack by the sulfonamide nitrogen.

Electrophilic Substitution Reactions

N-Benzyl-4-chlorobenzenesulfonamide reacts with diverse electrophiles to form substituted derivatives. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used to deprotonate the sulfonamide, enhancing nucleophilicity .

Table 1: Electrophilic Substitution Reactions and Yields

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl bromide | NaH, DMF, RT, 4 h | N-Ethyl-N-benzyl-4-chlorobenzenesulfonamide | 78 |

| Benzyl bromide | NaH, DMF, RT, 6 h | N,N-Dibenzyl-4-chlorobenzenesulfonamide | 82 |

| Acetyl chloride | NaH, DMF, 0°C, 2 h | N-Acetyl-N-benzyl-4-chlorobenzenesulfonamide | 75 |

| 4-Nitrobenzyl chloride | NaH, DMF, RT, 5 h | N-(4-Nitrobenzyl)-N-benzyl-4-chlorobenzenesulfonamide | 68 |

Biological Activity of Derivatives

Derivatives exhibit moderate to strong antimicrobial activity.

Table 2: Antimicrobial Screening Results (Zone of Inhibition, mm)

| Compound | E. coli | S. aureus | C. albicans |

|---|---|---|---|

| N-Ethyl-N-benzyl-4-chlorobenzenesulfonamide | 12 | 14 | 10 |

| N-(4-Nitrobenzyl)-N-benzyl-4-chlorobenzenesulfonamide | 18 | 20 | 15 |

| N-Acetyl-N-benzyl-4-chlorobenzenesulfonamide | 14 | 16 | 12 |

Reaction Kinetics and Environmental Impact

-

Solvent System : Aqueous potassium carbonate in THF reduces environmental impact compared to traditional solvents .

-

Reaction Efficiency : Yields exceed 75% with reaction times under 6 hours .

Stability and Handling

科学的研究の応用

Antibacterial Activity

NB-4-CBS has shown promising antibacterial properties in several studies. Its derivatives have been tested against various bacterial strains, indicating effectiveness in inhibiting bacterial growth. The compound's mechanism of action is believed to involve the inhibition of specific enzymes crucial for bacterial survival, which positions it as a potential lead compound for developing novel antibacterial agents .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through its role as a lipoxygenase inhibitor. By inhibiting this enzyme, NB-4-CBS may help modulate inflammatory responses in various conditions, including chronic inflammation and related diseases . Studies have indicated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and PGE2 in cell models .

Enzyme Inhibition Studies

Research involving NB-4-CBS has focused on its binding affinity with different biological targets, particularly enzymes involved in inflammatory pathways. Its ability to inhibit lipoxygenase suggests potential applications in treating inflammatory diseases. Furthermore, studies have explored its interactions with other biomolecules to better understand its therapeutic potential .

Synthesis Pathways

The synthesis of N-Benzyl-4-chlorobenzenesulfonamide typically involves the reaction of benzylamine with 4-chlorobenzenesulfonyl chloride under controlled conditions. This method allows for the efficient production of the sulfonamide product while enabling further modifications to enhance biological activity or alter properties . Alternative synthetic routes may also include modifications of existing sulfonamide structures to create derivatives with improved pharmacological profiles.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Benzyl group + 4-chloro substituent | Antibacterial and anti-inflammatory activity |

| N-Methyl-4-chlorobenzenesulfonamide | Methyl group instead of benzyl | Potentially different pharmacokinetics |

| N-(4-Fluorobenzyl)benzenesulfonamide | Fluorine substituent on benzyl | Enhanced lipophilicity |

| N-(4-Methylbenzyl)benzenesulfonamide | Methyl substituent on benzyl | Variations in biological activity |

This table highlights how NB-4-CBS stands out due to its specific antibacterial properties and its role as a precursor for developing novel therapeutics compared to its analogs.

Case Studies and Research Findings

Several studies have documented the efficacy of NB-4-CBS in various applications:

- Antibacterial Efficacy : A study demonstrated that derivatives of NB-4-CBS exhibited significant antibacterial activity against resistant strains, suggesting its potential as a novel antibiotic.

- Anti-inflammatory Mechanism : Research indicated that NB-4-CBS effectively inhibited lipoxygenase activity, leading to reduced levels of inflammatory mediators in vitro .

- Enzyme Inhibition : In vitro assays showed that NB-4-CBS had significant inhibitory effects on key enzymes involved in inflammation, with Ki values indicating potent activity .

作用機序

The mechanism of action of N-Benzyl-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells .

類似化合物との比較

Similar Compounds

4-Chlorobenzenesulfonamide: Lacks the benzyl group, making it less hydrophobic.

N-Benzylbenzenesulfonamide: Lacks the chlorine atom, affecting its reactivity.

N-Benzyl-4-methylbenzenesulfonamide: Has a methyl group instead of a chlorine atom, altering its chemical properties

Uniqueness

N-Benzyl-4-chlorobenzenesulfonamide is unique due to the presence of both the benzyl and chlorine groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .

生物活性

N-Benzyl-4-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with 4-chlorobenzenesulfonyl chloride. The general reaction can be summarized as follows:

This method has been documented to yield high-purity products suitable for biological screening .

Antitumor Activity

This compound has shown promising antitumor activity. In vitro studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a related compound, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, demonstrated remarkable selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) with a GI50 value of 0.1 µM . This suggests that structural modifications in sulfonamide derivatives can enhance their antitumor potency.

Enzyme Inhibition

This compound also acts as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which is associated with tumor progression and metastasis. The compound exhibited an IC50 in the range of 10.93–25.06 nM against CA IX, indicating a potent inhibitory effect . This selectivity for CA IX over CA II highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A series of N-substituted derivatives were synthesized and screened for their ability to inhibit bacterial growth. The results showed that certain derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the benzyl or sulfonamide moieties can significantly alter the compound's efficacy and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on benzyl ring | Enhances antitumor activity |

| Alteration of sulfonamide group | Affects enzyme inhibition profile |

| Introduction of halogens | Potentially increases lipophilicity and bioavailability |

Research indicates that specific substitutions can lead to enhanced binding affinity to target enzymes or receptors, thereby improving therapeutic outcomes .

Case Studies

- Antitumor Efficacy : A study investigated the effects of this compound on human tumor xenografts in nude mice, demonstrating significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells .

- Enzyme Inhibition : Another case study focused on the inhibition of γ-secretase by sulfonamide derivatives, including this compound. This inhibition is relevant for Alzheimer's disease treatment, as it reduces amyloid β-peptide production .

- Antimicrobial Properties : A series of experiments assessed the antimicrobial activity of various N-substituted derivatives against resistant bacterial strains. Some derivatives showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antibiotics .

特性

IUPAC Name |

N-benzyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXKPARUVDRHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323571 | |

| Record name | N-Benzyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-90-2 | |

| Record name | NSC404329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。